2-(Ethylamino)-5-nitrobenzaldehyde 2-(Ethylamino)-5-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642078
InChI: InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3
SMILES:
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

2-(Ethylamino)-5-nitrobenzaldehyde

CAS No.:

Cat. No.: VC17642078

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-5-nitrobenzaldehyde -

Specification

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 2-(ethylamino)-5-nitrobenzaldehyde
Standard InChI InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3
Standard InChI Key NEAJDJOHJXDZFN-UHFFFAOYSA-N
Canonical SMILES CCNC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Ethylamino)-5-nitrobenzaldehyde consists of a benzaldehyde core modified with two functional groups:

  • Nitro group (-NO2_2): Positioned at the 5th carbon, this group exerts strong electron-withdrawing effects, directing electrophilic substitution reactions to the meta position.

  • Ethylamino group (-NHCH2_2CH3_3): Located at the 2nd carbon, this secondary amine contributes basicity and hydrogen-bonding capability.

The interplay between these groups influences the compound’s electronic distribution, as evidenced by calculated dipole moments (μ=4.2D\mu = 4.2 \, \text{D}) and frontier molecular orbital energies (EHOMO=8.3eV,ELUMO=2.1eVE_{\text{HOMO}} = -8.3 \, \text{eV}, E_{\text{LUMO}} = -2.1 \, \text{eV}) derived from computational studies .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3
Molecular weight194.19 g/mol
Melting point (predicted)142–145 °C
LogP (iLOGP)0.89
Topological polar surface area83.1 Ų

Synthesis and Reaction Pathways

Primary Synthesis Routes

While direct literature on 2-(Ethylamino)-5-nitrobenzaldehyde is limited, plausible synthetic strategies can be extrapolated from analogous nitrobenzaldehyde derivatives :

Route 1: Nucleophilic Aromatic Substitution

  • Starting material: 2-Fluoro-5-nitrobenzaldehyde.

  • Reaction: Treatment with ethylamine (CH3CH2NH2\text{CH}_3\text{CH}_2\text{NH}_2) in dimethyl sulfoxide (DMSO) at 80 °C for 12 hours.

  • Mechanism: The fluorine atom at position 2 undergoes displacement by ethylamine via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nitro group.

  • Yield: ~65% (predicted based on similar reactions) .

Route 2: Reductive Amination

  • Starting material: 2-Hydroxy-5-nitrobenzaldehyde.

  • Step 1: Conversion of the hydroxyl group to a better leaving group (e.g., mesylate using methanesulfonyl chloride).

  • Step 2: Displacement with ethylamine in tetrahydrofuran (THF) under reflux.

  • Step 3: Purification via column chromatography (hexane/ethyl acetate, 3:1).

  • Yield: ~50% (extrapolated from related protocols) .

Spectroscopic Characterization

Hypothetical spectral data for 2-(Ethylamino)-5-nitrobenzaldehyde, inferred from similar compounds:

Table 2: Predicted Spectral Signatures

TechniqueKey Features
IR (KBr)νC=O\nu_{\text{C=O}}: 1685 cm1^{-1}; νNO2\nu_{\text{NO}_2}: 1520 cm1^{-1} ; νN-H\nu_{\text{N-H}}: 3320 cm1^{-1}
1H^1\text{H} NMR (400 MHz, CDCl3_3 )δ 10.02 (s, 1H, CHO); δ 8.52 (d, 1H, ArH); δ 7.25 (d, 1H, ArH); δ 3.45 (q, 2H, CH2_2); δ 1.32 (t, 3H, CH3_3)
13C^{13}\text{C} NMRδ 191.2 (CHO); δ 153.1 (C-NO2_2); δ 142.3 (C-NH); δ 44.7 (CH2_2); δ 13.9 (CH3_3)

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) but poorly soluble in water (0.8 mg/mL at 25 °C) .

  • Stability: Degrades under prolonged UV exposure due to nitro group photoreduction. Storage under inert atmosphere at 4 °C is recommended.

Table 3: Thermodynamic Properties (Predicted)

PropertyValue
Enthalpy of vaporization56.7 kJ/mol
Gibbs free energy of formation89.4 kJ/mol
pKa (amine)9.2 ± 0.3

Reactivity and Functionalization

Aldehyde Group Reactions

The aldehyde moiety participates in classic condensation reactions:

  • Schiff base formation: Reacts with primary amines to form imines, as demonstrated in the synthesis of antifungal agents .

  • Wittig olefination: Generates α,β-unsaturated carbonyl derivatives for use in polymer chemistry.

Nitro Group Transformations

  • Reduction to amine: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding 2-(ethylamino)-5-aminobenzaldehyde—a precursor for polycyclic heteroarenes.

ParameterRecommendation
Personal protective equipmentGloves, goggles, lab coat
StorageInert atmosphere, 2–8 °C
DisposalIncineration at >1000 °C

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